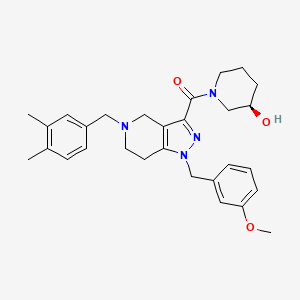![molecular formula C28H30ClN5O4 B10854419 cis-N1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N4-(4-nitrobenzyl)cyclohexane-1,4-diamine](/img/structure/B10854419.png)
cis-N1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N4-(4-nitrobenzyl)cyclohexane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OTS193320 is a small molecule inhibitor that targets the enzyme suppressor of variegation 3-9 homolog 2 (SUV39H2), a histone lysine-specific methyltransferase. This enzyme is involved in the methylation of histone H3 at lysine 9, which plays a crucial role in chromatin maintenance, DNA repair, and carcinogenesis . OTS193320 has shown promising results in preclinical studies, particularly in the context of cancer treatment, by decreasing global histone H3 lysine 9 tri-methylation levels and inducing apoptotic cell death in cancer cells .
Preparation Methods
OTS193320 is synthesized through a series of chemical reactions involving imidazo[1,2-a]pyridine compounds . The synthetic route typically involves the formation of the imidazo[1,2-a]pyridine core, followed by functionalization to introduce specific substituents that enhance its inhibitory activity against SUV39H2 . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity . Industrial production methods for OTS193320 would likely involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
OTS193320 undergoes several types of chemical reactions, primarily focusing on its interaction with SUV39H2 . The compound inhibits the methyltransferase activity of SUV39H2, leading to a reduction in histone H3 lysine 9 tri-methylation levels . This inhibition triggers apoptotic cell death in cancer cells . Common reagents used in these reactions include organic solvents and catalysts that facilitate the formation of the imidazo[1,2-a]pyridine core . The major products formed from these reactions are the demethylated histone proteins and apoptotic cancer cells .
Scientific Research Applications
OTS193320 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable tool for studying the role of histone methylation in gene regulation and chromatin dynamics . In biology, it is used to investigate the mechanisms of DNA repair and chromatin maintenance . In medicine, OTS193320 has shown potential as an anti-cancer agent, particularly in combination with other chemotherapeutic drugs like doxorubicin . The compound has been shown to sensitize cancer cells to doxorubicin by reducing the levels of phosphorylated H2AX, a marker of DNA damage . In industry, OTS193320 could be used in the development of novel cancer therapies and as a research tool for drug discovery .
Mechanism of Action
OTS193320 exerts its effects by inhibiting the methyltransferase activity of SUV39H2 . This inhibition leads to a decrease in global histone H3 lysine 9 tri-methylation levels, which in turn triggers apoptotic cell death in cancer cells . The molecular targets of OTS193320 include the SUV39H2 enzyme and histone H3 . The pathways involved in its mechanism of action include the DNA damage response pathway, as evidenced by the reduction in phosphorylated H2AX levels .
Comparison with Similar Compounds
OTS193320 is unique among SUV39H2 inhibitors due to its potent inhibitory activity and ability to induce apoptotic cell death in cancer cells . Similar compounds include other SUV39H2 inhibitors like OTS186935, which has also shown significant inhibition of tumor growth in preclinical studies . OTS193320 stands out due to its combination with doxorubicin, which results in a more pronounced reduction in cancer cell viability compared to either agent alone . Other similar compounds include DOT1L-specific methyltransferase inhibitors like EPZ004777 and EPZ-5676, which target different histone methyltransferases but share a similar mechanism of action in terms of inhibiting histone methylation and inducing cell death .
Properties
Molecular Formula |
C28H30ClN5O4 |
|---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
4-N-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-1-N-[(4-nitrophenyl)methyl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C28H30ClN5O4/c1-37-26-15-27(38-2)24(29)14-23(26)25-17-33-12-11-21(13-28(33)32-25)31-20-7-5-19(6-8-20)30-16-18-3-9-22(10-4-18)34(35)36/h3-4,9-15,17,19-20,30-31H,5-8,16H2,1-2H3 |
InChI Key |
LGYQCBXDHOTMJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)NC4CCC(CC4)NCC5=CC=C(C=C5)[N+](=O)[O-])Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10854345.png)
![2-[2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E)-7-[3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854346.png)
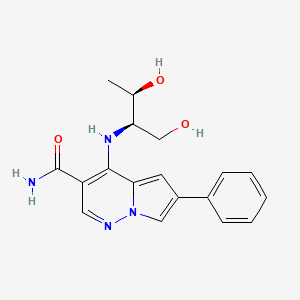


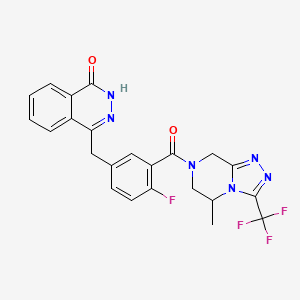
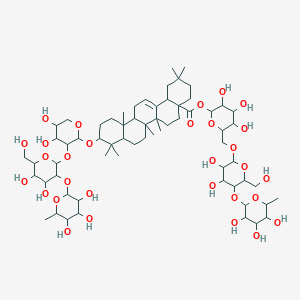
![4-[4-[(4,4-Dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one](/img/structure/B10854392.png)
![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3R,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854403.png)
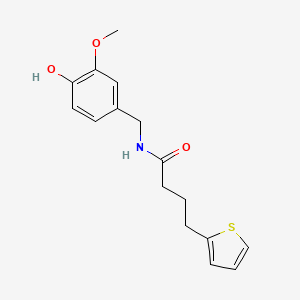
![2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride](/img/structure/B10854413.png)
![5-[(6-chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B10854417.png)
